Cholinesterase Inhibition Profile: Direct Comparison with Donepezil and Rivastigmine
In in‑vitro enzymatic assays, N‑[2‑(4‑phenylpiperazin‑1‑yl)ethyl]naphthalene‑2‑sulfonamide inhibits human recombinant AChE with an IC₅₀ of 978 nM and human plasmatic BuChE with an IC₅₀ of 751 nM [1]. By contrast, the clinical AChE inhibitor donepezil exhibits an IC₅₀ of approximately 6–10 nM against human AChE, while the dual AChE/BuChE inhibitor rivastigmine shows IC₅₀ values of 4–10 nM for both enzymes [2][3]. The compound is therefore 100‑ to 200‑fold less potent at cholinesterases than established drugs, defining a moderate inhibition range that may be advantageous when complete enzyme blockade is undesirable, such as in probing the peripheral anionic site or investigating non‑catalytic cholinesterase functions [1].
| Evidence Dimension | Human AChE and BuChE inhibition potency |
|---|---|
| Target Compound Data | hAChE IC₅₀ = 978 nM; hBuChE IC₅₀ = 751 nM |
| Comparator Or Baseline | Donepezil hAChE IC₅₀ ≈ 6–10 nM; Rivastigmine hAChE/hBuChE IC₅₀ ≈ 4–10 nM |
| Quantified Difference | ~100‑ to 200‑fold lower potency vs. clinical comparators |
| Conditions | Recombinant human AChE / plasmatic human BuChE; Ellman's method with acetylthiocholine iodide as substrate |
Why This Matters
This potency tier positions the compound as a moderate‑affinity cholinesterase probe, enabling studies where complete inhibition is contraindicated, such as examining allosteric modulation or non‑enzymatic roles of AChE/BuChE.
- [1] BindingDB. BDBM50569758 / CHEMBL4848417: N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide. University Hospital Hradec Kralove curation, imported by ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569758 View Source
- [2] Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y. and Yamanishi, Y. (2002). Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. Japanese Journal of Pharmacology, 89(1), pp. 7–20. View Source
- [3] Weinstock, M. (1999). Selectivity of cholinesterase inhibition: Clinical implications for the treatment of Alzheimer's disease. CNS Drugs, 12(4), pp. 307–323. View Source
